molecular formula C26H34O4 B11138666 4'-tert-butyl-11-hydroxy-7-methyl-1,2,3,4,10,11-hexahydro-5H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1'-cyclohexan]-5-one

4'-tert-butyl-11-hydroxy-7-methyl-1,2,3,4,10,11-hexahydro-5H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1'-cyclohexan]-5-one

Cat. No.: B11138666
M. Wt: 410.5 g/mol
InChI Key: MLWZAIKAVMTMAQ-UHFFFAOYSA-N
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Description

4’-tert-butyl-11-hydroxy-7-methyl-1,2,3,4,10,11-hexahydro-5H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1’-cyclohexan]-5-one is a complex organic compound characterized by its spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-tert-butyl-11-hydroxy-7-methyl-1,2,3,4,10,11-hexahydro-5H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1’-cyclohexan]-5-one typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Spirocyclic Core: The initial step involves the construction of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable precursor with a cyclizing agent under controlled conditions.

    Introduction of Functional Groups: Subsequent steps involve the introduction of the tert-butyl, hydroxyl, and methyl groups. This can be done through selective alkylation, hydroxylation, and methylation reactions.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve scalable synthetic routes that ensure high yield and purity. The process typically includes:

    Bulk Synthesis: Large-scale reactions are conducted in reactors with precise control over temperature, pressure, and reaction time.

    Catalysis: Catalysts may be used to enhance reaction rates and selectivity.

    Automated Purification: Advanced purification techniques, such as automated chromatography systems, are employed to isolate the compound efficiently.

Chemical Reactions Analysis

Types of Reactions

4’-tert-butyl-11-hydroxy-7-methyl-1,2,3,4,10,11-hexahydro-5H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1’-cyclohexan]-5-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the spirocyclic core or other functional groups.

    Substitution: The tert-butyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or organometallic compounds (Grignard reagents) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions can introduce new functional groups, altering the compound’s properties.

Scientific Research Applications

4’-tert-butyl-11-hydroxy-7-methyl-1,2,3,4,10,11-hexahydro-5H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1’-cyclohexan]-5-one has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research into its pharmacological properties could lead to the development of new drugs.

    Industry: It may be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 4’-tert-butyl-11-hydroxy-7-methyl-1,2,3,4,10,11-hexahydro-5H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1’-cyclohexan]-5-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s functional groups can participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Spiro[benzo[c]pyrano[3,2-g]chromene] Derivatives: These compounds share the spirocyclic core but differ in the substituents attached to the core.

    Hydroxychromenes: Compounds with a chromene core and hydroxyl groups, but lacking the spirocyclic structure.

    Tert-butyl Substituted Compounds: Molecules with tert-butyl groups attached to different core structures.

Uniqueness

4’-tert-butyl-11-hydroxy-7-methyl-1,2,3,4,10,11-hexahydro-5H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1’-cyclohexan]-5-one is unique due to its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties not found in other similar compounds.

This detailed overview provides a comprehensive understanding of the compound, its preparation, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C26H34O4

Molecular Weight

410.5 g/mol

IUPAC Name

4'-tert-butyl-11-hydroxy-7-methylspiro[1,2,3,4,10,11-hexahydroisochromeno[4,3-g]chromene-9,1'-cyclohexane]-5-one

InChI

InChI=1S/C26H34O4/c1-15-22-19(17-7-5-6-8-18(17)24(28)29-22)13-20-21(27)14-26(30-23(15)20)11-9-16(10-12-26)25(2,3)4/h13,16,21,27H,5-12,14H2,1-4H3

InChI Key

MLWZAIKAVMTMAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC3=C1OC4(CCC(CC4)C(C)(C)C)CC3O)C5=C(CCCC5)C(=O)O2

Origin of Product

United States

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